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molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1422602
M. Wt: 269.09 g/mol
InChI Key: INZFCWYCQKQUMU-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

Sodium hydroxide solution (1.1 mL, 2M, 2.23 mmol) was added to a solution of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ethyl ester (Preparation 26, 500 mg, 1.86 mmol) in ethanol (20 mL), and the reaction mixture heated under reflux for 1.5 h and then concentrated in vacuo. The residue was dissolved in water (15 mL) and acidified with acetic acid resulting in formation of a brown precipitate. The solid was collected by filtration and dried to give the title compound as a brown solid. δH (d6 DMSO): 7.08 (1H, s), 7.97 (1H, s), 8.60 (1H, s); m/z (ES+)=241 [M+H]+.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:17][C:11]2=[CH:12][N:13]=[C:14]([Br:16])[CH:15]=[C:10]2[CH:9]=1)=[O:7])C>C(O)C>[Br:16][C:14]1[CH:15]=[C:10]2[CH:9]=[C:8]([C:6]([OH:7])=[O:5])[NH:17][C:11]2=[CH:12][N:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(=O)C1=CC=2C(=CN=C(C2)Br)N1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (15 mL)
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CN1)NC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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